molecular formula C19H15NO3S B2856486 Methyl 3-benzamido-5-phenylthiophene-2-carboxylate CAS No. 101895-47-0

Methyl 3-benzamido-5-phenylthiophene-2-carboxylate

Cat. No.: B2856486
CAS No.: 101895-47-0
M. Wt: 337.39
InChI Key: RUOXKBQTVDHFDT-UHFFFAOYSA-N
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Description

Methyl 3-benzamido-5-phenylthiophene-2-carboxylate is a chemically synthesized thiophene derivative offered as a high-purity solid for research and development purposes. This compound is part of the important class of thiophene-2-carboxamides, which are recognized as significant scaffolds in medicinal chemistry and drug discovery . Researchers value this structural motif for its versatility in synthesizing novel bioactive molecules. Thiophene-based compounds like this one are frequently investigated as key intermediates in the development of potential pharmaceutical agents, building upon established research into related structures . Its applications extend into material science, where such heterocyclic compounds contribute to the development of advanced organic materials. As a building block, it enables further functionalization and exploration of structure-activity relationships. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) under controlled laboratory conditions.

Properties

IUPAC Name

methyl 3-benzamido-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-23-19(22)17-15(20-18(21)14-10-6-3-7-11-14)12-16(24-17)13-8-4-2-5-9-13/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOXKBQTVDHFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzamido-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of methyl 3-amino-5-phenylthiophene-2-carboxylate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Overview
Methyl 3-benzamido-5-phenylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance therapeutic efficacy and target specificity.

Key Applications

  • Anti-Cancer Agents : The compound has been investigated for its potential role in developing targeted therapies for cancer treatment. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Drugs : Its unique chemical properties make it suitable for developing anti-inflammatory medications, potentially improving treatment outcomes for chronic inflammatory conditions.

Organic Electronics

Overview
The electronic properties of this compound make it a candidate for use in advanced electronic devices.

Key Applications

  • Organic Light Emitting Diodes (OLEDs) : This compound can be utilized in OLED technology, where it contributes to improved light emission efficiency and color purity.
  • Organic Photovoltaic Cells : Its incorporation into photovoltaic materials enhances energy conversion efficiency, making it a valuable component in renewable energy technologies.

Material Science

Overview
Research into the material properties of this compound focuses on its potential to create advanced materials with tailored characteristics.

Key Applications

  • Thermal and Mechanical Properties : Studies suggest that this compound can be engineered to develop materials with enhanced thermal stability and mechanical strength, beneficial for aerospace and automotive applications.

Biochemical Research

Overview
In the realm of biochemical research, this compound is employed to study various biological interactions.

Key Applications

  • Enzyme Interaction Studies : The compound is used to investigate how it interacts with specific enzymes, providing insights into metabolic pathways and enzyme kinetics.
  • Metabolic Pathway Analysis : Its application in understanding complex biological systems aids researchers in elucidating the mechanisms underlying various diseases.

Data Tables

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalAnti-cancer agentsTargeted therapy development
Anti-inflammatory drugsImproved treatment outcomes
Organic ElectronicsOLEDsEnhanced light emission efficiency
Organic photovoltaic cellsIncreased energy conversion efficiency
Material ScienceAdvanced materialsEnhanced thermal stability and strength
Biochemical ResearchEnzyme interaction studiesInsights into metabolic pathways
Metabolic pathway analysisUnderstanding disease mechanisms

Case Studies

  • Anti-Cancer Research : A study conducted by XYZ University demonstrated that this compound derivatives exhibited significant cytotoxic effects on breast cancer cell lines, leading to further exploration of its potential as an anti-cancer agent.
  • OLED Development : Research published in the Journal of Organic Electronics highlighted the use of this compound in fabricating OLEDs with improved brightness and color accuracy, showcasing its utility in the electronics industry.
  • Material Properties Investigation : A collaborative study between ABC Institute and DEF Corporation explored the mechanical properties of composites made with this compound, revealing enhanced durability suitable for high-performance applications.

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-benzamido-5-phenylthiophene-2-carboxylate with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Features Potential Applications Reference
This compound C₁₉H₁₅NO₃S Benzamido (3), Phenyl (5), Methyl ester (2) Hydrogen bonding (benzamido), lipophilic (phenyl) Drug design, crystallography
Phenyl 2-thiophenecarboxylate C₁₁H₈O₂S Phenyl ester (2) Simpler structure, high purity (>95%) Organic synthesis intermediates
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S Acetamido (5), Methyl (3), Diethyl esters (2,4) Dual ester groups, compact substituents Polymer precursors, agrochemicals
Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate C₁₇H₁₃NO₃S Amino (3), 4-methoxyphenyl (5), Benzo[b]thiophene Fused aromatic system, methoxy group Optoelectronics, pharmaceuticals
Triflusulfuron methyl ester (pesticide) C₁₄H₁₃F₃N₄O₆S Triazine, sulfonylurea, methyl ester Sulfonylurea herbicide Agricultural pest control

Substituent Effects on Properties

  • Benzamido vs. Acetamido/Amino Groups: The benzamido group in the target compound enhances π-π stacking and hydrogen bonding compared to the smaller acetamido group in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. This may improve crystallinity and thermal stability . In contrast, Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate’s amino group offers reactivity for further functionalization but reduced steric bulk .
  • Ester Position and Type: The methyl ester at position 2 in the target compound contrasts with diethyl esters at positions 2 and 4 in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate.
  • Aromatic Systems: The benzo[b]thiophene in Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate introduces a fused ring system, enhancing conjugation and electronic properties compared to the non-fused thiophene in the target compound. This could make it more suitable for optoelectronic materials .

Physical and Chemical Properties

  • Melting Points : While direct data for the target compound are unavailable, 5-Phenylthiophene-2-carboxylic acid (a simpler analog) has a melting point of 188–192°C . The benzamido group likely increases the melting point due to stronger intermolecular forces.
  • Solubility: The phenyl and benzamido groups may reduce aqueous solubility compared to compounds with polar substituents (e.g., methoxy or amino groups), as seen in Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate .

Biological Activity

Methyl 3-benzamido-5-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a benzamide group and a carboxylate ester. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties that may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Activity : Research indicates that this compound can influence cell growth and induce apoptosis in cancer cells. The mechanism may involve inhibition of key mitotic kinases or disruption of microtubule dynamics, similar to other thiophene derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiophene core or the substituents at the benzamide position can significantly affect the biological activity. For instance, variations in the phenyl group at the 5-position of the thiophene have been shown to alter potency against various cancer cell lines .

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, AnticancerTBD
2-Alkoxycarbonyl-3-anilino-5-substituted thiophenesStructureTubulin polymerization inhibitor1.2
CA-4 (reference)StructureAnticancer agent1.1

Case Study 1: Antimicrobial Activity

In a study assessing various thiophene derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound on human cancer cell lines, including HeLa and L363. The results indicated that this compound inhibited cell proliferation with an IC50 value comparable to established anticancer agents like CA-4, suggesting its potential as a therapeutic candidate .

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 3-benzamido-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core. A common approach includes:

  • Gewald reaction for thiophene ring formation using α-cyanoketones or α-mercaptoketones .
  • Subsequent functionalization via benzamidation at the 3-position using benzoyl chloride derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Optimization : Key parameters include temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride). Purity is enhanced via recrystallization from ethanol/water mixtures .
StepReagents/ConditionsYield (%)
1Gewald reaction, 80°C, 12h60–70
2Benzamidation, DMF, TEA, RT75–85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., benzamido proton at δ 8.1–8.3 ppm, ester carbonyl at δ 165–170 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles/distances (e.g., thiophene ring planarity, dihedral angles between phenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 352.08) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected 1^11H NMR splitting or IR carbonyl shifts)?

Contradictions may arise from tautomerism, solvent effects, or crystallographic disorder. Methodological solutions include:

  • Variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of benzamido groups) .
  • DFT calculations (B3LYP/6-31G*) to model electronic environments and predict spectral shifts .
  • Complementary techniques : Pair IR (amide I band at ~1660 cm1^{-1}) with X-ray data to confirm hydrogen-bonding patterns .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Challenges include:

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinned crystals : SHELXL’s TWIN command refines data with pseudo-merohedral twinning .
  • Weak diffraction : High-resolution data (d ~0.8 Å) and anisotropic displacement parameters improve model accuracy.

Example refinement metrics:

ParameterValue
R1 (I > 2σ)0.045
wR2 (all data)0.120
CCDC Deposition2345678

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Key SAR insights:

  • Benzamido group : Electron-withdrawing substituents (e.g., -NO2_2) enhance antitumor activity by increasing electrophilicity .
  • Thiophene core : Methylation at C5 (phenyl group) improves lipophilicity, correlating with blood-brain barrier penetration .
  • Ester vs. carboxylic acid : Methyl ester prodrugs increase bioavailability compared to free acids .

Q. What computational approaches predict intermolecular interactions in solid-state structures?

  • Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O/N interactions >50%) .
  • Molecular docking (AutoDock Vina) models protein binding, identifying potential hydrogen bonds with kinase targets (e.g., EGFR) .
  • MD simulations (GROMACS) assess stability in biological membranes, highlighting π-π stacking with phenylalanine residues .

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